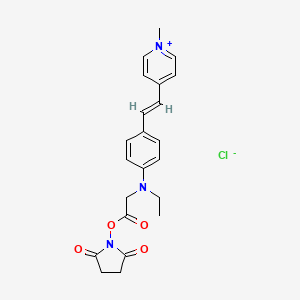
SuASP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SuASP is a complex organic compound with a unique structure that includes a pyridinium core, a phenyl group, and a pyrrolidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SuASP typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrolidinyl Moiety: This step involves the reaction of succinic anhydride with ammonia to form 2,5-dioxo-1-pyrrolidinyl.
Attachment of the Pyridinium Core: The pyridinium core is introduced through a reaction with 1-methylpyridinium chloride.
Coupling with the Phenyl Group: The phenyl group is attached using a coupling reaction with an appropriate phenyl derivative.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
SuASP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinium moieties, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
SuASP has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in bioorthogonal chemistry.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of SuASP involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate
- 4-{[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl}benzenesulfonyl azide
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
SuASP is unique due to its specific structural features, including the combination of a pyridinium core, a phenyl group, and a pyrrolidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
145128-12-7 |
|---|---|
Fórmula molecular |
C22H24ClN3O4 |
Peso molecular |
429.901 |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]acetate;chloride |
InChI |
InChI=1S/C22H24N3O4.ClH/c1-3-24(16-22(28)29-25-20(26)10-11-21(25)27)19-8-6-17(7-9-19)4-5-18-12-14-23(2)15-13-18;/h4-9,12-15H,3,10-11,16H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SOEAHWLNNJUWSG-UHFFFAOYSA-M |
SMILES |
CCN(CC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)C=CC3=CC=[N+](C=C3)C.[Cl-] |
Sinónimos |
N-ethyl-N-(4-(2-(4-(1-methylpyridino))ethenyl)phenyl)glycine N-hydroxysuccinimide ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















